(3-Ethoxy-2,6-difluorophenyl)(methyl)sulfane
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Overview
Description
(3-Ethoxy-2,6-difluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H10F2OS It is characterized by the presence of ethoxy, difluorophenyl, and methylsulfane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-2,6-difluorophenyl)(methyl)sulfane typically involves the reaction of 3-ethoxy-2,6-difluorophenol with methylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-2,6-difluorophenyl)(methyl)sulfane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The ethoxy and difluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Ethoxy-2,6-difluorophenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Ethoxy-2,6-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxy-2,6-difluorophenyl)(methyl)sulfane
- (3-Ethoxy-2,6-difluorophenyl)(ethyl)sulfane
- (3-Ethoxy-2,6-difluorophenyl)(methyl)selenane
Uniqueness
(3-Ethoxy-2,6-difluorophenyl)(methyl)sulfane is unique due to the presence of both ethoxy and difluorophenyl groups, which impart distinct chemical properties.
Properties
Molecular Formula |
C9H10F2OS |
---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
1-ethoxy-2,4-difluoro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10F2OS/c1-3-12-7-5-4-6(10)9(13-2)8(7)11/h4-5H,3H2,1-2H3 |
InChI Key |
PCUGPBXBDCXXER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)SC)F |
Origin of Product |
United States |
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